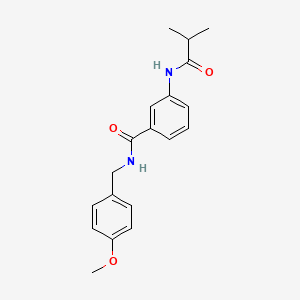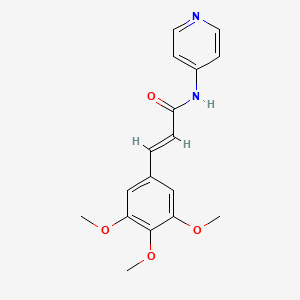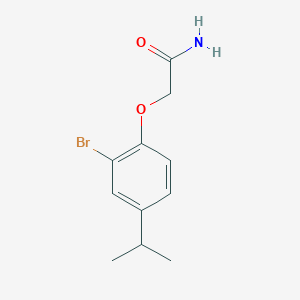
2-amino-4-(2-chlorophenyl)-6-(5-methyl-2-furyl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-4-(2-chlorophenyl)-6-(5-methyl-2-furyl)nicotinonitrile, also known as CMF-018, is a novel compound that has gained significant attention in the field of drug discovery and development. This compound has been shown to exhibit potent pharmacological activity against various diseases, including cancer, inflammation, and neurodegenerative disorders. In
Wirkmechanismus
The mechanism of action of 2-amino-4-(2-chlorophenyl)-6-(5-methyl-2-furyl)nicotinonitrile is not fully understood. However, it has been proposed that this compound exerts its pharmacological activity by inhibiting various signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways. These pathways play a crucial role in cell proliferation, inflammation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6. Additionally, this compound has been found to reduce oxidative stress and inflammation in the brain, leading to neuroprotection.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-amino-4-(2-chlorophenyl)-6-(5-methyl-2-furyl)nicotinonitrile is its potent pharmacological activity against various diseases. This compound has also been shown to have good bioavailability and pharmacokinetic properties. However, one of the limitations of this compound is its low solubility in water, which may affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 2-amino-4-(2-chlorophenyl)-6-(5-methyl-2-furyl)nicotinonitrile. One of the areas of interest is the optimization of the synthesis method to improve the yield and purity of this compound. Another area of research is the investigation of the mechanism of action of this compound, which may help in the development of more potent analogs. Additionally, the evaluation of the efficacy of this compound in vivo and in clinical trials is an important area of future research.
Synthesemethoden
The synthesis of 2-amino-4-(2-chlorophenyl)-6-(5-methyl-2-furyl)nicotinonitrile involves the reaction of 2-chloro-4-(2-nitrophenyl)-5-methylthiazole with 2-amino-5-cyanopyridine in the presence of a palladium catalyst. The resulting product is then treated with 2-chloro-5-methylfuran-3-carbaldehyde to yield this compound. This synthesis method has been optimized to produce high yields of pure this compound.
Wissenschaftliche Forschungsanwendungen
2-amino-4-(2-chlorophenyl)-6-(5-methyl-2-furyl)nicotinonitrile has shown promising results in various scientific research studies. It has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also shown anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
2-amino-4-(2-chlorophenyl)-6-(5-methylfuran-2-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O/c1-10-6-7-16(22-10)15-8-12(13(9-19)17(20)21-15)11-4-2-3-5-14(11)18/h2-8H,1H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQSGBPPVGQVIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC(=C(C(=C2)C3=CC=CC=C3Cl)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(acetylamino)phenyl]-4-bromobenzamide](/img/structure/B5787066.png)
![N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]-2-furamide](/img/structure/B5787077.png)
![N-methyl-2-(1-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5787084.png)



![5-[5-(2,5-dichlorophenyl)-2-furyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5787129.png)
![2-adamantyl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5787134.png)
![2-furaldehyde [3-allyl-5-(3-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5787135.png)
![N-(3-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5787146.png)
![7-benzyl-8,9-dimethyl-2-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5787152.png)
![N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B5787162.png)